molecular formula C11H14ClN3O B1433665 1-(2-Chloroisonicotinoyl)piperidin-4-amine CAS No. 1027011-05-7

1-(2-Chloroisonicotinoyl)piperidin-4-amine

Cat. No. B1433665
CAS RN: 1027011-05-7
M. Wt: 239.7 g/mol
InChI Key: UQUQKOWLVWNLCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine is a heterocyclic moiety with the molecular formula (CH 2) 5 NH . It consists of 6 membered rings that further comprises five methylene groups (-CH 2 -) and one amine group (-NH-) .

Scientific Research Applications

Pharmaceutical Research

Piperidine derivatives are commonly explored for their potential in drug discovery due to their pharmacological properties. The compound “1-(2-Chloroisonicotinoyl)piperidin-4-amine” could be investigated for its antioxidant capabilities, similar to other N-acylpiperidine compounds like piperine .

Antimalarial Activity

Synthetic 1, 4-disubstituted piperidines have been studied for their antimalarial properties. The structural similarity suggests that “1-(2-Chloroisonicotinoyl)piperidin-4-amine” may also possess antimalarial activity and could be a candidate for novel antimalarial molecules .

Material Science

Piperidine derivatives have been utilized in material science for the synthesis of various compounds. The subject compound might be used in the development of new materials with unique properties .

Mechanism of Action

A series of 2-amino-4-(1-piperidine) pyridine derivatives 3, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al . Treatment involving 2-amino-4- (1-piperidine) pyridine was found to prohibited proliferation of HT29 and DLD-1 cells in a dose-based manner .

Safety and Hazards

According to the safety data sheet, this compound is classified as highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

(4-aminopiperidin-1-yl)-(2-chloropyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-10-7-8(1-4-14-10)11(16)15-5-2-9(13)3-6-15/h1,4,7,9H,2-3,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUQKOWLVWNLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroisonicotinoyl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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